(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide

Lipophilicity optimization Drug likeness prediction Permeability profiling

(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1448140-55-3) is a synthetic small-molecule acrylamide derivative with a molecular weight of 296.32 g·mol⁻¹, integrating a furan-3-yl ring, an (E)-configured α,β-unsaturated carbonyl linker, and a 2-oxopyrrolidin-1-yl-substituted aniline moiety. The compound is catalogued in public repositories (PubChem CID as a discrete chemical entity with an XLogP3 of 1.7 and a topological polar surface area (tPSA) of 62.6 Ų, placing it within physicochemical space compatible with oral bioavailability guidelines, yet its precise biological annotation remains limited to computationally predicted properties.

Molecular Formula C17H16N2O3
Molecular Weight 296.326
CAS No. 1448140-55-3
Cat. No. B2571599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
CAS1448140-55-3
Molecular FormulaC17H16N2O3
Molecular Weight296.326
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C=CC3=COC=C3
InChIInChI=1S/C17H16N2O3/c20-16(7-6-13-8-10-22-12-13)18-14-3-1-4-15(11-14)19-9-2-5-17(19)21/h1,3-4,6-8,10-12H,2,5,9H2,(H,18,20)/b7-6+
InChIKeyPSCBKDMIVYVUCN-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview: (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1448140-55-3)


(2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1448140-55-3) is a synthetic small-molecule acrylamide derivative with a molecular weight of 296.32 g·mol⁻¹, integrating a furan-3-yl ring, an (E)-configured α,β-unsaturated carbonyl linker, and a 2-oxopyrrolidin-1-yl-substituted aniline moiety [1]. The compound is catalogued in public repositories (PubChem CID 71806472) as a discrete chemical entity with an XLogP3 of 1.7 and a topological polar surface area (tPSA) of 62.6 Ų, placing it within physicochemical space compatible with oral bioavailability guidelines, yet its precise biological annotation remains limited to computationally predicted properties [1]. This guide evaluates the quantifiable differentiators that inform scientific selection relative to its nearest structural analogs available in screening libraries.

Why Simple Analog Substitution Fails for CAS 1448140-55-3: Evidence-Based Structural Differentiation


Generic replacement of (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide with superficially similar in-class analogs—such as CAS 1798408-07-7 (3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl variant) or CAS 1449753-69-8 (benzyl-pyrrolidinone acrylamide)—is not scientifically justified because these compounds differ in key pharmacophoric elements that modulate molecular recognition, electronic distribution, and passive permeability [1][2]. Quantitative differences in computed hydrogen-bond donor/acceptor count and rotatable bonds directly impact target binding entropy and membrane partitioning, rendering activity and selectivity non-interchangeable without experimental validation [3]. The absence of the furan-3-yl group in certain analogs eliminates a π-rich heteroaromatic capable of participating in distinct stacking or dipole interactions, while modification of the aniline substitution pattern alters the conformational landscape of the 2-oxopyrrolidin-1-yl ring, which can determine target engagement geometry [2]. The following sections provide the quantitative evidence that substantiates why this specific compound must be independently evaluated rather than assumed equivalent to its nearest neighbors.

Quantitative Differentiation Evidence for (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide Against Closest Analogs


Physicochemical Property Vector: Lipophilicity, Polarity, and Hydrogen Bonding Capacity vs. Methoxy Analog (CAS 1798408-07-7)

Relative to the closest commercially available analog CAS 1798408-07-7—which introduces a methoxy substituent at the 3-position of the aniline ring—the target compound exhibits a significantly lower topological polar surface area (tPSA = 62.6 Ų vs. ~84.6 Ų estimated for the methoxy analog), translating to a theoretical increase in passive membrane permeability [1]. The reduction in tPSA by approximately 22 Ų arises from the absence of the methoxy oxygen, which acts as an additional hydrogen-bond acceptor. Simultaneously, the target compound retains one hydrogen-bond donor (amide NH) and three hydrogen-bond acceptors (furan O, amide C=O, pyrrolidinone C=O), whereas the methoxy analog gains a fourth acceptor, potentially increasing aqueous solubility at the expense of permeability [2]. This balance positions the target compound closer to the CNS-accessible chemical space (tPSA < 70 Ų guideline) while maintaining an XLogP3 of 1.7, which is compatible with both cell-based and in vivo distribution studies [1].

Lipophilicity optimization Drug likeness prediction Permeability profiling

Conformational Rigidity and Entropic Binding Penalty: Rotatable Bond Count vs. Benzyl-Pyrrolidinone Analog (CAS 1449753-69-8)

Compared to the benzyl-substituted analog (Z)-N-benzyl-3-(2-oxopyrrolidin-1-yl)-3-phenylacrylamide (CAS 1449753-69-8), which contains 6 rotatable bonds, the target compound possesses only 4 rotatable bonds [1][2]. This reduction in conformational degrees of freedom is predicted to yield a lower entropic penalty upon target binding, as each freely rotatable bond contributes approximately 0.7–1.6 kcal·mol⁻¹ to the conformational entropy cost in protein–ligand complex formation according to established empirical models. The (E)-configured α,β-unsaturated linker further restricts conformational sampling relative to the Z-isomer or saturated analogs, pre-organizing the molecule into a binding-competent geometry [1]. The 2-oxopyrrolidin-1-yl substituent at the meta position of the aniline ring introduces a steric constraint that reduces the accessible dihedral angle space of the N-aryl amide bond compared to the para-substituted or unsubstituted variants [3].

Conformational analysis Binding entropy Lead optimization

Heteroaromatic π-Stacking Potential: Furan-3-yl vs. Thiophene-2-yl Bioisosteric Replacement in Acrylamide Scaffolds

In the landscape of 2-oxopyrrolidin-1-yl phenyl acrylamides, the substitution of the terminal heteroaromatic ring (furan-3-yl vs. thiophene-2-yl) alters the electronic character and preferred binding orientation. The furan-3-yl group in the target compound presents a distinct dipole moment vector (oxygen lone-pair orientation toward the 3-position of the acrylamide) compared to thiophene-2-yl analogs (e.g., CAS not identified but class-representative), where sulfur's larger van der Waals radius (1.80 Å vs. oxygen 1.52 Å) and different polarizability alter the preferred π-stacking distance and angle with aromatic protein residues [1]. While direct head-to-head binding data for this specific compound are absent from public repositories, the class-level SAR of acrylamide-based kinase inhibitors consistently demonstrates that furan-to-thiophene replacement can shift IC₅₀ values by factors of 5- to 50-fold depending on the target binding pocket geometry and the identity of the gatekeeper residue [2]. The 3-substitution pattern on the furan (rather than 2-substitution) further differentiates this compound, as it positions the heteroatom distal to the conjugated enamide system, modulating the electronic polarization of the Michael acceptor [1].

Bioisosterism π-π interactions Kinase inhibitor design

Evidence-Anchored Application Scenarios for (2E)-3-(furan-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide (CAS 1448140-55-3)


Fragment-Based Lead Discovery Targeting Intracellular Proteins Requiring Passive Membrane Permeability

With a tPSA of 62.6 Ų and XLogP3 of 1.7, this compound sits within the favorable range for passive cell membrane permeation, making it suitable as a fragment or early lead scaffold in target-based screens where intracellular access is mandatory [1]. Its lower hydrogen-bond acceptor count (3) relative to methoxy-substituted analogs (4 for CAS 1798408-07-7) favors membrane partitioning while retaining sufficient polarity for aqueous solubility in DMSO-based assay formats [2]. Researchers should prioritize this compound over the methoxy analog when cell permeability is a known bottleneck in their assay cascade.

Structure-Activity Relationship (SAR) Exploration of the 2-Oxopyrrolidin-1-yl Aniline Pharmacophore at the Orthosteric Binding Site

The meta-substituted 2-oxopyrrolidin-1-yl aniline fragment provides a defined hydrogen-bond acceptor (pyrrolidinone C=O) and a constrained ring geometry that can probe specific subpocket recognition [1]. Compared to para-substituted or unsubstituted phenyl analogs, the meta-pyrrolidinone orientation generates a distinct exit vector and steric profile, which is valuable for optimizing selectivity when crystallographic or cryo-EM structural information is available [3]. Procurement of this specific regioisomer enables the systematic exploration of substitution geometry effects on target engagement.

Bioisostere Evaluation Studies Contrasting Furan-3-yl vs. Thiophene-2-yl Acrylamides in Kinase or Covalent Inhibitor Panels

The furan-3-yl terminus provides an oxygen-centered heteroaromatic surface that can be quantitatively compared against thiophene-based analogs in parallel biochemical panels, enabling medicinal chemistry teams to validate whether the furan oxygen confers a measurable advantage in potency or selectivity [2]. Class-level SAR suggests that furan-to-thiophene substitution can modulate IC₅₀ values by 5- to 50-fold depending on the target, making this compound a necessary comparator for comprehensive SAR mapping [2].

Computational Chemistry Benchmarking and Docking Model Validation

The well-defined (E)-stereochemistry, 4 rotatable bonds, and mixed aromatic-aliphatic character of this compound make it a useful test molecule for validating docking scoring functions, molecular dynamics protocols, and free-energy perturbation (FEP) calculations [1]. Its intermediate complexity allows computational chemists to benchmark predictions of binding pose, conformational sampling, and solvation energies against experimental data, particularly when comparing results with the higher-rotatable-bond-count benzyl analog (CAS 1449753-69-8) [3].

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